![molecular formula C10H8ClF3 B3314788 2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene CAS No. 951889-36-4](/img/structure/B3314788.png)

2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene

Overview

Description

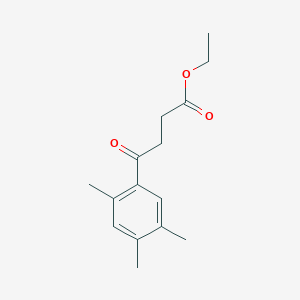

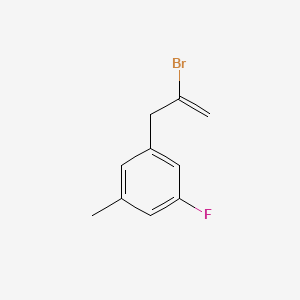

The compound “2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene” is an organic compound. It contains a phenyl ring which is a functional group made up of six carbon atoms attached in a hexagonal planar ring and a trifluoromethyl group which is a functional group consisting of three fluorine atoms attached to a carbon .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a trifluoromethyl group at the 3-position and a propene chain attached at the 2-position of the phenyl ring with a chlorine atom .Chemical Reactions Analysis

The chemical reactions of this compound could involve electrophilic aromatic substitution on the phenyl ring or reactions at the carbon-carbon double bond in the propene chain .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and reactivity .Scientific Research Applications

Synthesis and Molecular Docking Studies

The synthesis of novel chalcones, closely related to 2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene, has been demonstrated for applications in DNA binding, urease inhibition, antioxidant activities, and drug discovery endeavors. Molecular docking studies supported these applications, showing strong interactions with Salmon sperm DNA through intercalation mode. DFT studies highlighted their potential in drug design due to favorable ADME properties and hyper conjugative interactions leading to stabilization (Rasool et al., 2021).

Catalysis and Polymer Materials

Palladium complexes featuring partly fluorinated ligands, derived from similar structural motifs, have proven to be efficient catalysts for the production of flexible propene/CO copolymer materials with ultrahigh molecular weight. This showcases the compound's utility in catalyzing significant polymerization reactions, leading to materials with potential applications in various industries (Meier et al., 2003).

Copolymer Synthesis

Research on novel trisubstituted ethylenes, including derivatives of this compound, focused on copolymerizing with styrene to create new materials. These studies offer insights into the synthesis processes, copolymer composition, and thermal properties, emphasizing the importance of such compounds in the development of novel polymeric materials with enhanced characteristics (Humanski et al., 2018).

High Glass-Transition Temperature Polymers

The synthesis and characterization of novel arylene ether polymers incorporating multi-substituted pentaphenylene moieties, utilizing derivatives of the compound , have led to the creation of polymers with ultrahigh glass-transition temperatures. These polymers exhibit excellent thermal stability and solubility in various organic solvents, highlighting their potential for use in high-performance materials and optical applications (Liaw et al., 2007).

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylphenyl derivatives, have been found to interact with various biological targets

Mode of Action

It’s known that the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, which can influence its interaction with biological targets .

Biochemical Pathways

Trifluoromethylphenyl derivatives have been found to be involved in various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group is known to enhance metabolic stability, which could potentially affect the compound’s bioavailability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKDDNDWESQIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)

![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)

![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)

![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)

![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)

![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)

![2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314799.png)